molecular formula C16H10ClFN2O2 B3037224 5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid CAS No. 477712-02-0

5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid

Cat. No. B3037224
CAS RN: 477712-02-0
M. Wt: 316.71 g/mol
InChI Key: WNSWJNDGYALZPM-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid, also known as CFPP, is a common organic compound used in a variety of scientific research applications. It is a white crystalline solid with a molecular weight of 284.59 g/mol, and a melting point of 201-202 °C. CFPP is known for its high solubility in water, ethanol, and other organic solvents, and its low toxicity. CFPP is an important compound for a variety of scientific applications, including organic synthesis, pharmaceutical research, and chemical biology.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Techniques and Structural Analysis : The compound has been synthesized using various techniques, involving the reaction of chalcones with hydrazine hydrate in the presence of different aliphatic acids. X-ray single crystal structure determination has been used to characterize the structures, providing insights into the dihedral angles formed between pyrazole and fluoro-substituted rings (Loh et al., 2013).

Crystallography and Molecular Structure

  • Crystallographic Characteristics : Detailed crystallographic studies have been conducted, showcasing the molecule's planarity and conformational aspects. These studies help in understanding the molecular geometry and its potential applications in various fields (Kariuki et al., 2021).

Antimicrobial Properties

  • Antimicrobial Activity : Research has indicated significant antibacterial and antifungal activities of pyrazole derivatives, including 5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamides. This suggests potential applications in developing new antimicrobial agents (Ragavan et al., 2010).

Radiopharmaceutical Applications

  • Radiotracer Development : The compound has been used in the synthesis of radiotracers for positron emission tomography (PET), specifically targeting CB1 cannabinoid receptors in the brain. This highlights its potential in neuroimaging and the study of neurological disorders (Katoch-Rouse & Horti, 2003).

Antiviral and Cytotoxic Activities

  • Antiviral and Cytotoxic Research : Studies show that certain pyrazole-based heterocycles, including derivatives of the compound, exhibit cytotoxic activities against various cancer cell lines and antiviral activities, particularly against Herpes simplex virus type-1 (HSV-1). This opens avenues for cancer and antiviral therapy research (Dawood et al., 2011).

Inflammatory Disease Treatment

  • Anti-inflammatory Applications : Pyrazoline analogues have shown significant inhibition of phospholipase A2, indicating potential for use in treating inflammatory diseases. These findings are crucial for the development of new nonsteroidal anti-inflammatory drugs (Lokeshwari et al., 2017).

Optical Materials

  • Optical Nonlinearity for Material Science : N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, related to the compound, have shown potential as optical nonlinear materials, suggesting applications in optical limiting technologies (Chandrakantha et al., 2013).

properties

IUPAC Name

5-(4-chlorophenyl)-1-(4-fluorophenyl)pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClFN2O2/c17-11-3-1-10(2-4-11)15-9-14(16(21)22)19-20(15)13-7-5-12(18)6-8-13/h1-9H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNSWJNDGYALZPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NN2C3=CC=C(C=C3)F)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801162952
Record name 5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801162952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648995
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

477712-02-0
Record name 5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477712-02-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801162952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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